![molecular formula C10H9FO B1627184 4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene CAS No. 939760-67-5](/img/structure/B1627184.png)
4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is a chemical compound with the molecular formula C10H9FO It is a fluorinated derivative of naphtho[1,2-b]oxirene, characterized by the presence of a fluorine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Epoxidation: The formation of the oxirene ring is accomplished through epoxidation reactions, often using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated reactors and precise control of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirene ring to diols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Diols, alcohols.
Substitution: Amino, thio, or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene: The non-fluorinated parent compound.
4-Bromo-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene: A brominated analog.
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene: A chlorinated analog.
Uniqueness
4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its non-fluorinated and halogenated analogs.
Eigenschaften
CAS-Nummer |
939760-67-5 |
|---|---|
Molekularformel |
C10H9FO |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
4-fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H9FO/c11-8-3-1-2-7-6(8)4-5-9-10(7)12-9/h1-3,9-10H,4-5H2 |
InChI-Schlüssel |
QSUPFUXMGGTZSY-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2F)C3C1O3 |
Kanonische SMILES |
C1CC2=C(C=CC=C2F)C3C1O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


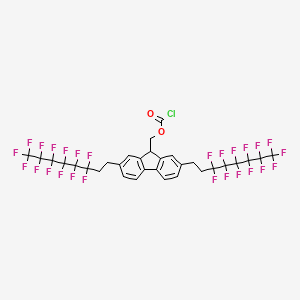


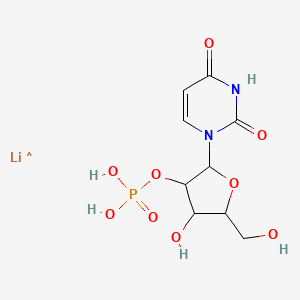
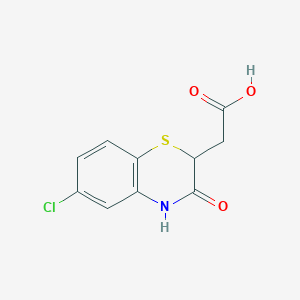
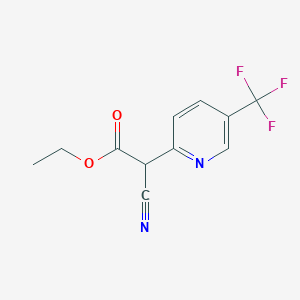
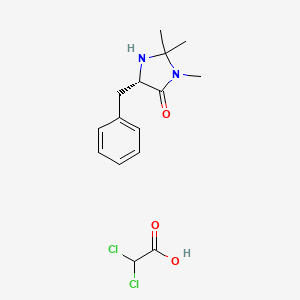
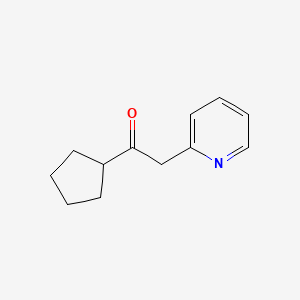
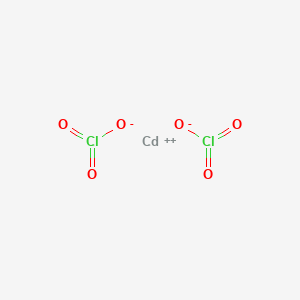

![Tetrasodium;5-[[4-[[6-[[6-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B1627118.png)
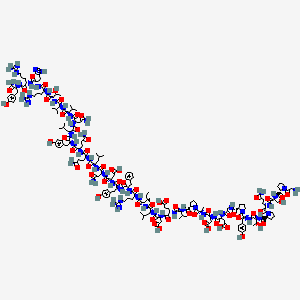

![[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B1627122.png)
